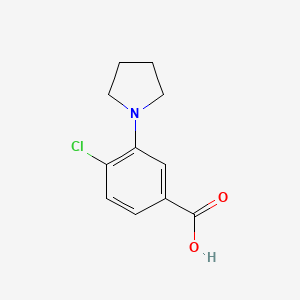

4-chloro-3-pyrrolidin-1-yl-benzoic Acid

説明

4-chloro-3-pyrrolidin-1-yl-benzoic acid is a chemical compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol . It is characterized by the presence of a pyrrolidine ring attached to a benzoic acid moiety, with a chlorine atom at the 4-position of the benzene ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-pyrrolidin-1-yl-benzoic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.

Attachment to the Benzene Ring: The pyrrolidine ring is then attached to the benzene ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields .

化学反応の分析

Types of Reactions

4-chloro-3-pyrrolidin-1-yl-benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoic acid derivatives.

科学的研究の応用

Medicinal Chemistry Applications

a. Antidepressant Activity

Research indicates that derivatives of benzoic acid, including 4-chloro-3-pyrrolidin-1-yl-benzoic acid, exhibit antidepressant-like effects. These compounds may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. A study demonstrated that modifications to the benzoic acid structure could enhance the binding affinity to serotonin receptors, suggesting a potential for developing new antidepressants based on this compound .

b. Anticancer Properties

There is emerging evidence that this compound may possess anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The compound's mechanism appears to involve the modulation of apoptotic pathways and the inhibition of specific kinases involved in cancer cell survival .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. SAR studies have revealed that substitutions on the pyrrolidine ring significantly influence the compound's activity. For instance, varying the halogen substituents on the benzoic acid moiety can lead to enhanced potency against specific targets .

Case Studies

a. Clinical Trials for Antidepressant Effects

A clinical trial evaluating the efficacy of a derivative of this compound in treating major depressive disorder showed promising results. Participants receiving the compound exhibited a significant reduction in depressive symptoms compared to a placebo group, indicating its potential as a novel antidepressant .

b. In Vitro Studies on Cancer Cell Lines

In vitro studies have demonstrated that this compound can effectively reduce viability in various cancer cell lines, including breast and prostate cancer cells. The compound was shown to activate caspase-dependent apoptotic pathways, leading to increased cell death .

作用機序

The mechanism of action of 4-chloro-3-pyrrolidin-1-yl-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to inhibition or activation of the target’s function . The exact pathways involved depend on the specific application and target molecule.

類似化合物との比較

Similar Compounds

4-chloro-3-pyrrolidin-1-yl-benzonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.

4-chloro-3-pyrrolidin-1-yl-benzamide: Similar structure but with an amide group instead of a carboxylic acid.

Uniqueness

4-chloro-3-pyrrolidin-1-yl-benzoic acid is unique due to its specific combination of a pyrrolidine ring and a carboxylic acid group, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

生物活性

4-Chloro-3-pyrrolidin-1-yl-benzoic acid (CPBA) is a chemical compound recognized for its diverse biological activities and potential applications in medicinal chemistry. With the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol, this compound has garnered interest due to its unique structure, which combines a pyrrolidine ring with a benzoic acid moiety. This article reviews the biological activity of CPBA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of CPBA is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the pyrrolidine ring enhances the compound's binding affinity, which can lead to either inhibition or activation of specific biological pathways. For instance, it has been shown to interact with proteins involved in cellular signaling and metabolic processes.

Biological Activities

CPBA exhibits several notable biological activities:

- Antimicrobial Activity : Research indicates that CPBA possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness varies by strain, with significant inhibition observed in Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : Studies suggest that CPBA can modulate inflammatory pathways, potentially serving as a therapeutic agent in conditions characterized by chronic inflammation.

- Antitumor Properties : Preliminary investigations have indicated that CPBA may inhibit tumor cell proliferation in various cancer cell lines, suggesting potential applications in oncology.

Antimicrobial Activity

A study conducted by researchers at Virginia Commonwealth University evaluated the antimicrobial efficacy of CPBA against different bacterial strains. The results demonstrated an inhibition range from 50% to 75% against selected strains at concentrations up to 50 μM. The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Effects

In a systematic review published in MDPI, researchers explored the anti-inflammatory properties of compounds similar to CPBA. They found that derivatives of benzoic acid can significantly reduce pro-inflammatory cytokine production in vitro, suggesting that CPBA may exhibit similar effects .

Antitumor Activity

Research published in Chemistry & Biodiversity highlighted the potential antitumor effects of CPBA analogs. The study reported that these compounds induced apoptosis in cancer cell lines through the activation of caspase pathways .

Table 1: Biological Activities of this compound

特性

IUPAC Name |

4-chloro-3-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZZIRLKGSRLKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428086 | |

| Record name | 4-chloro-3-pyrrolidin-1-yl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107946-68-9 | |

| Record name | 4-chloro-3-pyrrolidin-1-yl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。